Cas no 35589-22-1 (Myricetin 3-alpha-L-arabinofuranoside)

Myricetin 3-alpha-L-arabinofuranoside 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzopyran-4-one,3-(a-L-arabinofuranosyloxy)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-
- Betmidin
- Myricetin 3-alpha-L-arabinofuranoside
- MEGxp0_000877
- LMPK12112433
- 35589-22-1
- FS-8177
- 3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one
- CHEBI:168235
- AKOS040763480
- CHEMBL497046
- 3-((2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl)oxy-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one
- 3-{[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one
-
- インチ: 1S/C20H18O12/c21-5-12-15(27)17(29)20(31-12)32-19-16(28)13-8(23)3-7(22)4-11(13)30-18(19)6-1-9(24)14(26)10(25)2-6/h1-4,12,15,17,20-27,29H,5H2/t12-,15-,17+,20-/m0/s1
- InChIKey: OXJKSVCEIOYZQL-IEGSVRCHSA-N
- ほほえんだ: O1[C@H]([C@@H]([C@H]([C@@H]1CO)O)O)OC1C(C2C(=CC(=CC=2OC=1C1C=C(C(=C(C=1)O)O)O)O)O)=O
計算された属性
- せいみつぶんしりょう: 450.07982601g/mol
- どういたいしつりょう: 450.07982601g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 8
- 水素結合受容体数: 12
- 重原子数: 32
- 回転可能化学結合数: 4
- 複雑さ: 730
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 207
じっけんとくせい
- 色と性状: Yellow powder
Myricetin 3-alpha-L-arabinofuranoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN95047-5mg |
Betmidin |
35589-22-1 | >=98% | 5mg |
$413 | 2021-07-22 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6459-5 mg |
Betmidin |
35589-22-1 | 5mg |
¥4340.00 | 2022-02-28 | ||
TargetMol Chemicals | TN6459-1 ml * 10 mm |
Betmidin |
35589-22-1 | 1 ml * 10 mm |
¥ 5520 | 2024-07-20 | ||
TargetMol Chemicals | TN6459-1 mL * 10 mM (in DMSO) |
Betmidin |
35589-22-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5520 | 2023-09-15 | |
ChemFaces | CFN95047-5mg |
Betmidin |
35589-22-1 | >=98% | 5mg |
$413 | 2023-09-19 | |
TargetMol Chemicals | TN6459-5mg |
Betmidin |
35589-22-1 | 5mg |
¥ 5420 | 2024-07-20 | ||
TargetMol Chemicals | TN6459-5 mg |
Betmidin |
35589-22-1 | 98% | 5mg |
¥ 5,420 | 2023-07-11 |
Myricetin 3-alpha-L-arabinofuranoside 関連文献
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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10. Bacteriological
Myricetin 3-alpha-L-arabinofuranosideに関する追加情報
Myricetin 3-alpha-L-arabinofuranoside: A Comprehensive Overview
Myricetin 3-alpha-L-arabinofuranoside, also known by its CAS number 35589-22-1, is a bioactive compound that has garnered significant attention in the fields of pharmacology, nutrition, and natural product research. This compound is a glycoside derivative of myricetin, a flavonoid with well-documented antioxidant and anti-inflammatory properties. The addition of the alpha-L-arabinofuranoside moiety to myricetin enhances its bioavailability and pharmacokinetic profile, making it a promising candidate for various therapeutic applications.
The structural elucidation of Myricetin 3-alpha-L-arabinofuranoside has been achieved through advanced spectroscopic techniques such as NMR and MS. The molecule consists of a myricetin aglycone attached to an alpha-L-arabinofuranosyl group via a glycosidic bond. This unique structure contributes to its stability and ability to interact with biological systems. Recent studies have highlighted the importance of glycosylation in modulating the pharmacological activities of flavonoids, further underscoring the significance of this compound.
Myricetin 3-alpha-L-arabinofuranoside has been isolated from various plant sources, including fruits, vegetables, and traditional medicinal herbs. Its presence in these natural products suggests a potential role in plant defense mechanisms against environmental stressors. Researchers have explored its antioxidant capacity using assays such as DPPH radical scavenging and ABTS assays. Results indicate that this compound exhibits superior radical scavenging activity compared to other flavonoid glycosides, making it a valuable component in antioxidant-rich dietary supplements.
In the realm of anti-inflammatory research, Myricetin 3-alpha-L-arabinofuranoside has shown potent inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. These findings have implications for its potential use in treating chronic inflammatory diseases like arthritis and cardiovascular disorders. Furthermore, preclinical studies using animal models have demonstrated its ability to reduce oxidative stress and inflammation in conditions such as obesity-induced inflammation and neurodegenerative diseases.
The anticancer potential of Myricetin 3-alpha-L-arabinofuranoside has also been investigated extensively. In vitro studies have revealed its ability to induce apoptosis in cancer cells through modulation of key signaling pathways such as MAPK and NF-κB. Additionally, this compound has shown synergistic effects when combined with conventional chemotherapeutic agents, suggesting its potential as an adjuvant therapy in cancer treatment.
In terms of bioavailability, Myricetin 3-alpha-L-arabinofuranoside exhibits improved absorption and reduced first-pass metabolism compared to its aglycone counterpart. This attribute makes it a more effective candidate for oral delivery systems. Recent advancements in nanotechnology have enabled the encapsulation of this compound in lipid nanoparticles, further enhancing its stability and targeted delivery capabilities.
The application of Myricetin 3-alpha-L-arabinofuranoside extends beyond therapeutics into the realms of food science and cosmetics. In food science, it is being explored as a natural food preservative due to its potent antioxidant properties. In cosmetics, its anti-aging effects have made it a sought-after ingredient in skincare products aimed at reducing oxidative stress-induced skin damage.
In conclusion, Myricetin 3-alpha-L-arabinofuranoside, with its unique structure and diverse biological activities, represents a significant advancement in the field of natural product research. Its potential applications span across medicine, nutrition, and cosmetics, making it a compound of considerable interest for future research and development.
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